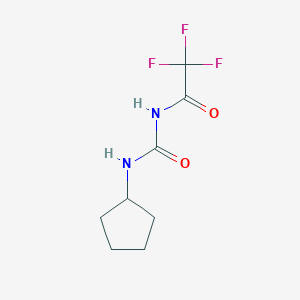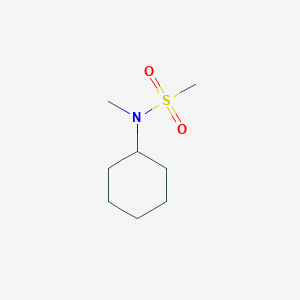
N-cyclohexyl-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-methylmethanesulfonamide, commonly known as CHS-828, is a novel anticancer drug that has gained significant attention in the scientific community due to its unique mechanism of action and promising results in preclinical studies. CHS-828 belongs to the class of alkylating agents and has shown potent cytotoxic activity against a wide range of cancer cells, including leukemia, melanoma, and breast cancer.
Wirkmechanismus
CHS-828 exerts its anticancer activity by alkylating DNA and forming covalent bonds with the nucleophilic sites on the DNA molecule. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis. CHS-828 has also been shown to inhibit the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is essential for cellular metabolism and energy production, and the inhibition of NAMPT by CHS-828 leads to energy depletion and cell death.
Biochemical and Physiological Effects
CHS-828 has been shown to exhibit a wide range of biochemical and physiological effects in cancer cells. In addition to its cytotoxic activity, CHS-828 has been shown to inhibit the production of pro-inflammatory cytokines and angiogenic factors, which are involved in the growth and spread of cancer cells. CHS-828 has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or dysfunctional cellular components, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CHS-828 for lab experiments is its potent anticancer activity against a wide range of cancer cells. This makes CHS-828 a valuable tool for studying the molecular mechanisms of cancer and developing new anticancer therapies. However, one of the limitations of CHS-828 is its potential toxicity to normal cells, which can limit its therapeutic potential in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on CHS-828. One area of research is the development of new formulations of CHS-828 that can enhance its solubility and bioavailability, which can improve its therapeutic potential. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CHS-828, which can help to personalize cancer treatment. Finally, the combination of CHS-828 with other anticancer agents, such as immune checkpoint inhibitors, may enhance its therapeutic efficacy and reduce its toxicity to normal cells.
Synthesemethoden
The synthesis of CHS-828 involves the reaction of cyclohexylamine with methyl methanesulfonate in the presence of a base catalyst. The reaction yields CHS-828 as a white crystalline solid with a purity of over 99%. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
CHS-828 has been extensively studied for its anticancer properties in preclinical studies. In vitro studies have shown that CHS-828 induces cell cycle arrest and apoptosis in cancer cells by alkylating DNA and inhibiting DNA repair mechanisms. In vivo studies have demonstrated that CHS-828 exhibits potent antitumor activity in various animal models of cancer, including leukemia, melanoma, and breast cancer.
Eigenschaften
Produktname |
N-cyclohexyl-N-methylmethanesulfonamide |
|---|---|
Molekularformel |
C8H17NO2S |
Molekulargewicht |
191.29 g/mol |
IUPAC-Name |
N-cyclohexyl-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-9(12(2,10)11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
JSEAGTZOPYHLEO-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C |
Kanonische SMILES |
CN(C1CCCCC1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)
![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)
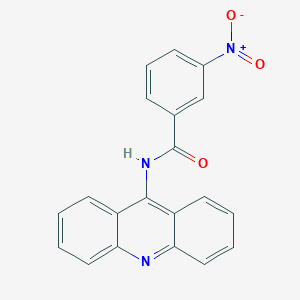
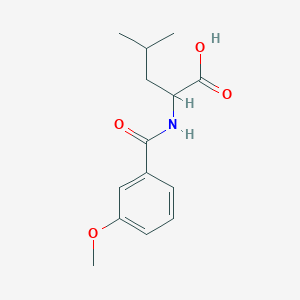
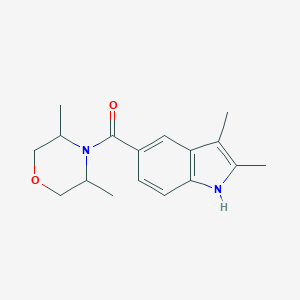
![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)
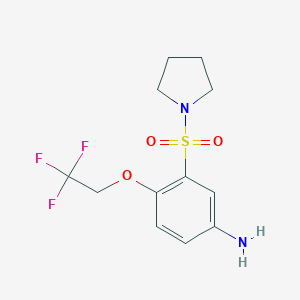
![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)
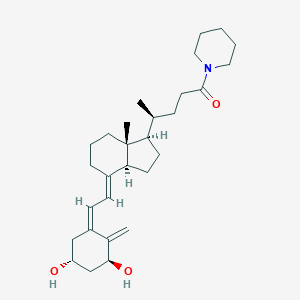
![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)
![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)
